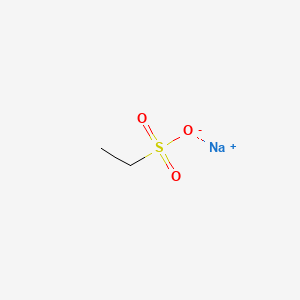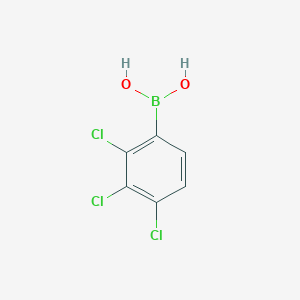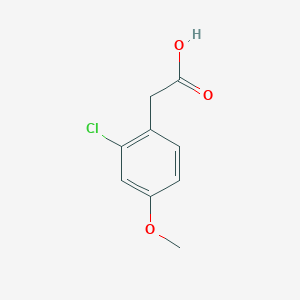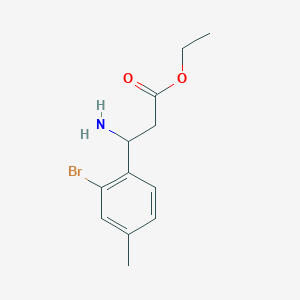
2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide” is a compound with the empirical formula C19H22N2O . Another related compound is “2-(4-BENZYL-1-PIPERAZINYL)-N’-(1-PHENYLETHYLIDENE)ACETOHYDRAZIDE” with the empirical formula C21H26N4O .
Molecular Structure Analysis
The molecular weight of “2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide” is 294.39 (free base basis) . For “2-(4-BENZYL-1-PIPERAZINYL)-N’-(1-PHENYLETHYLIDENE)ACETOHYDRAZIDE”, the molecular weight is 350.468 .
Physical And Chemical Properties Analysis
The compound “2-(4-Benzyl-1-piperazinyl)-N-(2-biphenylyl)acetamide” has a molecular weight of 385.501 Da and a mono-isotopic mass of 385.215424 Da .
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine: has been identified as an effective inhibitor of human carbonic anhydrase (hCA), particularly hCA II and VII . These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and proton ions, playing a crucial role in various physiological processes. The compound’s ability to inhibit hCA can be leveraged for developing selective inhibitors for therapeutic applications, such as treating glaucoma, epilepsy, and certain types of edema.
Bone Resorption Prevention
This compound has shown promise as a novel inhibitor of resorptive bone loss . By inhibiting osteoclast-mediated bone resorption, it could potentially be used in the treatment of osteoporosis and other bone diseases where excessive bone degradation occurs. Its efficacy in preventing bone loss makes it a candidate for further research in bone health management.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-bromoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c18-15-6-7-17(16(19)12-15)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLHASFLNULCAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[6-(2,5-Dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1364972.png)
![2-[[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364973.png)
![4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1364977.png)

